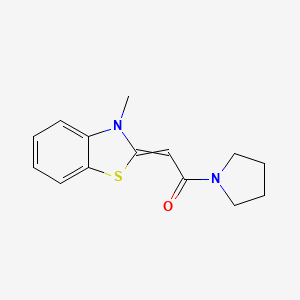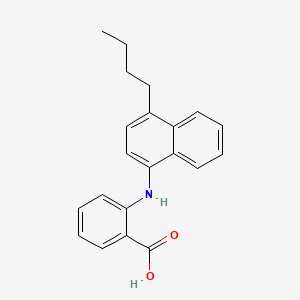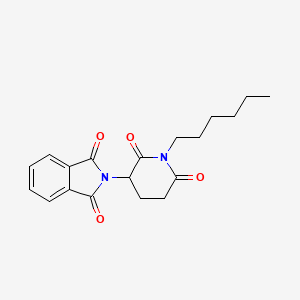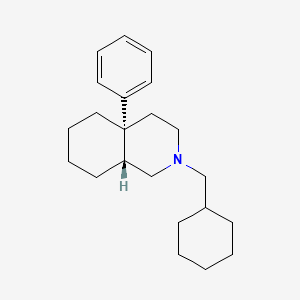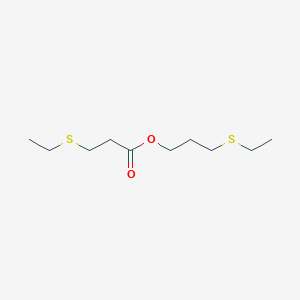
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features two ethylsulfanyl groups attached to a propyl chain, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate typically involves the esterification of 3-(ethylsulfanyl)propanoic acid with 3-(ethylsulfanyl)propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethylsulfanyl groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethylsulfanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism by which 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester with a similar structure but different alkyl groups.
Uniqueness
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties. These groups can participate in specific reactions and interactions that are not possible with simpler esters like ethyl acetate or methyl butyrate.
Propriétés
Numéro CAS |
54732-85-3 |
|---|---|
Formule moléculaire |
C10H20O2S2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
3-ethylsulfanylpropyl 3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C10H20O2S2/c1-3-13-8-5-7-12-10(11)6-9-14-4-2/h3-9H2,1-2H3 |
Clé InChI |
CWSIDLVZHJKUTE-UHFFFAOYSA-N |
SMILES canonique |
CCSCCCOC(=O)CCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


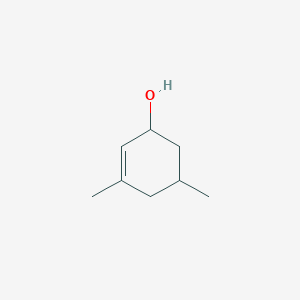
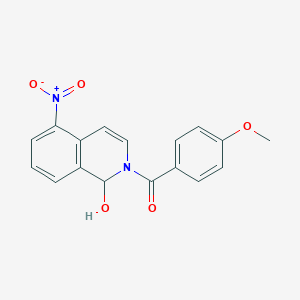
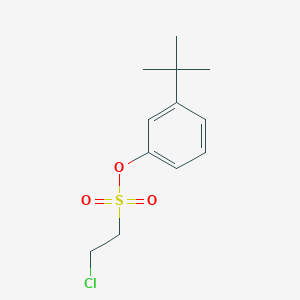
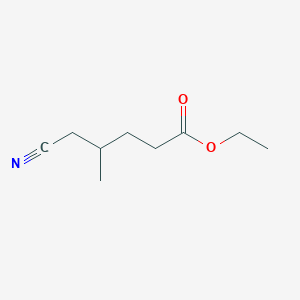
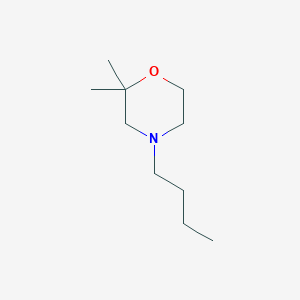
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
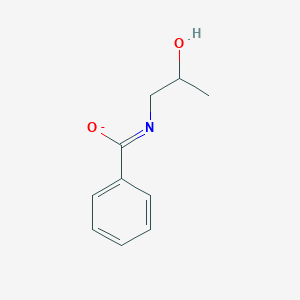
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)


